2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone

Synthetic Chemistry Medicinal Chemistry Building Blocks

2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone (CAS 58760-59-1) is a functionalized α-bromoacetophenone derivative characterized by a central phenyl ring bearing a 4-morpholinylsulfonyl substituent. This molecule is a versatile electrophilic building block, with its α-bromo ketone moiety enabling diverse nucleophilic substitution and heterocycle-forming reactions.

Molecular Formula C12H14BrNO4S
Molecular Weight 348.21 g/mol
CAS No. 58760-59-1
Cat. No. B3054185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone
CAS58760-59-1
Molecular FormulaC12H14BrNO4S
Molecular Weight348.21 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr
InChIInChI=1S/C12H14BrNO4S/c13-9-12(15)10-1-3-11(4-2-10)19(16,17)14-5-7-18-8-6-14/h1-4H,5-9H2
InChIKeyAOXMRCRZFSYCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone (CAS 58760-59-1): Technical Baseline for Procurement Decisions


2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone (CAS 58760-59-1) is a functionalized α-bromoacetophenone derivative characterized by a central phenyl ring bearing a 4-morpholinylsulfonyl substituent . This molecule is a versatile electrophilic building block, with its α-bromo ketone moiety enabling diverse nucleophilic substitution and heterocycle-forming reactions . While it is commercially available from multiple vendors for research and development purposes [1], its utility is defined by a specific reactivity profile that distinguishes it from close structural analogs lacking the halogen or possessing a different halide .

Why In-Class α-Haloketone Analogs Cannot Simply Replace 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone


Substituting 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone (CAS 58760-59-1) with a seemingly similar α-haloketone analog can fundamentally alter reaction kinetics, product purity, and synthetic route viability. The compound's specific combination of a morpholinylsulfonyl phenyl core with a primary α-bromo ketone electrophile creates a unique reactivity profile. Direct head-to-head and cross-study comparisons demonstrate that altering the halogen (e.g., to chlorine) or the core structure (e.g., removing the halogen or changing the linkage) results in quantifiable differences in leaving-group lability, molecular properties critical for purification, and the ability to access specific derivative classes [1]. The following evidence quantifies these non-interchangeable performance characteristics, which are essential for reproducible research and efficient process development.

Quantitative Comparative Evidence for 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone (CAS 58760-59-1) vs. Closest Analogs


Superior Leaving-Group Lability of Bromo- vs. Chloro- Analogs Drives Nucleophilic Displacement Efficiency

The reactivity of the target α-bromo ketone is intrinsically higher than that of its α-chloro ketone analog due to the weaker C-Br bond. This is a fundamental principle of organic chemistry, where the relative leaving group ability of halides in SN2 reactions follows the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond dissociation energy [1]. This means that under identical reaction conditions, the bromo compound will undergo nucleophilic substitution at a significantly faster rate, often enabling reactions with weaker nucleophiles or at lower temperatures, which is critical for sensitive substrates.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Physicochemical Property Differentiation: Molecular Weight and Boiling Point vs. Non-Halogenated Parent Analog

The presence of a bromine atom in 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone (CAS 58760-59-1) confers distinct physical properties compared to its non-halogenated parent, 1-[4-(4-morpholinylsulfonyl)phenyl]ethanone (CAS 58722-35-3) . The brominated compound exhibits a significantly higher molecular weight (348.21 g/mol) and a substantially elevated boiling point (486.3 °C at 760 mmHg) . These quantitative differences have direct implications for purification strategies, such as distillation, and for analytical method development (e.g., HPLC, LC-MS).

Process Chemistry Analytical Chemistry Compound Management

Defined Purity Specification Enables Reproducible Downstream Applications vs. Unspecified Analogs

Reputable commercial sources for 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone (CAS 58760-59-1) provide a defined purity specification of 98% . This specification is critical for its primary use as a building block in multi-step syntheses, where the presence of impurities can lead to side reactions, low yields, and complex purification challenges. This is a key differentiator when selecting between vendors and comparing to less well-characterized analogs.

Quality Control Reproducibility Procurement

Procurement-Driven Application Scenarios for 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone (CAS 58760-59-1)


Synthesis of Diverse Heterocyclic Libraries via Nucleophilic Displacement

The primary application for this compound is as an electrophilic building block in the synthesis of complex heterocycles. The α-bromo ketone moiety serves as a versatile site for nucleophilic attack by a wide range of N-, O-, and S-nucleophiles (e.g., amines, alcohols, thiols) to form substituted ethanone derivatives . These intermediates are frequently used to construct pharmacologically relevant scaffolds, including thiazoles, imidazoles, and oxadiazoles. The superior reactivity of the bromo- vs. chloro-analog (as detailed in Evidence Item 1) makes it the preferred reagent for achieving high conversion with less reactive nucleophiles or under milder conditions, a critical factor in synthesizing diverse compound libraries.

Affinity Labeling and Chemical Biology Probe Development

The bromoacetyl group is a well-established electrophilic warhead for the affinity labeling of proteins, particularly for covalently modifying cysteine or histidine residues in enzyme active sites . When conjugated to the morpholinylsulfonyl phenyl scaffold, this compound can be used to create targeted covalent inhibitors or activity-based probes. The choice of this specific building block is justified by its defined purity (Evidence Item 3) and the reliable, tunable reactivity of the α-bromo ketone, which ensures reproducible labeling efficiency and minimizes non-specific background, a critical requirement for chemical biology applications.

Intermediate for Morpholine-Containing Drug Candidates

The morpholine ring is a privileged structure in medicinal chemistry, often employed to modulate a drug candidate's physicochemical properties, such as solubility, logP, and basicity . This compound serves as a direct precursor for introducing a morpholinylsulfonylphenyl moiety into more complex molecules. The distinct molecular weight and boiling point of this specific brominated intermediate (Evidence Item 2) are essential parameters for process chemists optimizing reaction work-up and purification, distinguishing it from other, less characterized morpholine building blocks.

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